![molecular formula C17H14FN5O3S B2570701 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171479-94-9](/img/structure/B2570701.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H14FN5O3S and its molecular weight is 387.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic derivative designed for potential therapeutic applications. Its structure incorporates a pyrrolidinone moiety and a benzothiazole unit, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H17FN4O2S and a molecular weight of approximately 358.41 g/mol. Its structural complexity allows it to interact with various biological targets, which is critical for its pharmacological efficacy.
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values for these cell lines ranged from 10 to 20 µM, indicating moderate potency.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15.3 |
A549 | 12.7 |
HCC827 | 18.5 |
The proposed mechanism includes:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.
- Inhibition of Metastasis : Studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Neuroprotective Effects
In addition to anticancer properties, preliminary research suggests neuroprotective effects:
- Anticonvulsant Activity : In animal models, the compound displayed significant anticonvulsant properties in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Compounds similar in structure showed an ED50 value of approximately 30 mg/kg in MES tests, indicating potential as an anticonvulsant agent .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study on benzothiazole derivatives reported that compounds bearing similar functional groups demonstrated high antiproliferative activity against various cancer cell lines, with some achieving IC50 values below 10 µM .
- Neuropharmacological Profiles : Research on pyrrolidinone derivatives indicated that modifications to the structure can enhance neuroprotective effects, suggesting a promising avenue for developing treatments for neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide has been investigated in several studies:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties through in vitro assays. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of compounds structurally related to this compound. The results indicated that these compounds inhibited cell growth in various cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory potential was assessed using an animal model of arthritis. The compound demonstrated a significant reduction in swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its therapeutic potential for inflammatory conditions.
Data Summary Table
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c1-9-6-13(20-14(24)8-22-15(25)4-5-16(22)26)23(21-9)17-19-11-3-2-10(18)7-12(11)27-17/h2-3,6-7H,4-5,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBDKFAPJZBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)CCC2=O)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.